

Application Notes and Protocols for 1,3-Dinitrolycerin-d5 in Mass Spectrometry

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Compound of Interest

Compound Name: 1,3-Dinitrolycerin-d5

Cat. No.: B12387570

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Introduction

1,3-Dinitrolycerin (1,3-GDN) is a primary active metabolite of the vasodilator drug nitroglycerin (glyceryl trinitrate, GTN). Along with 1,2-dinitrolycerin (1,2-GDN), it contributes to the therapeutic effects of nitroglycerin. Accurate and sensitive quantification of 1,3-dinitrolycerin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte, compensating for variability during sample preparation and analysis. **1,3-Dinitrolycerin-d5** is an ideal internal standard for the quantification of 1,3-dinitrolycerin by LC-MS/MS, ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the use of **1,3-Dinitrolycerin-d5** as an internal standard in the mass spectrometric analysis of 1,3-dinitrolycerin.

Application: Quantitative Bioanalysis of 1,3-Dinitrolycerin in Human Plasma

This application note describes a sensitive and robust LC-MS/MS method for the quantification of 1,3-dinitrolycerin in human plasma using **1,3-Dinitrolycerin-d5** as an internal standard.

The method is suitable for clinical research and drug development studies.

Quantitative Data Summary

Parameter	Value	Reference
Analyte	1,3-Dinitrolycerin	
Internal Standard	1,3-Dinitrolycerin-d5	
Matrix	Human Plasma	
Lower Limit of Quantitation (LLOQ)	10 pg/mL	[1]
Upper Limit of Quantitation (ULOQ)	10,000 pg/mL	
Linearity (r ²)	> 0.99	
Precision (%CV)	< 15%	[2]
Accuracy (%Bias)	Within ±15%	[2]

Experimental Protocol

1. Materials and Reagents

- 1,3-Dinitrolycerin analytical standard
- **1,3-Dinitrolycerin-d5** (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (deionized, 18 MΩ·cm)

- Human plasma (K2-EDTA)

2. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1,3-dinitrolycerin and **1,3-Dinitrolycerin-d5** in methanol.
- Working Standard Solutions: Serially dilute the 1,3-dinitrolycerin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (10 ng/mL): Dilute the **1,3-Dinitrolycerin-d5** primary stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

- Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
- Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.
- Add 10 µL of the internal standard working solution (10 ng/mL **1,3-Dinitrolycerin-d5**) to all tubes except the blank.
- Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to a clean autosampler vial.
- Inject 10 µL into the LC-MS/MS system.

4. Liquid Chromatography Conditions

Parameter	Condition
HPLC System	Agilent 1290 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	As described in the table below
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	10 µL

Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	10
0.5	10
2.5	90
3.5	90
3.6	10
5.0	10

5. Mass Spectrometry Conditions

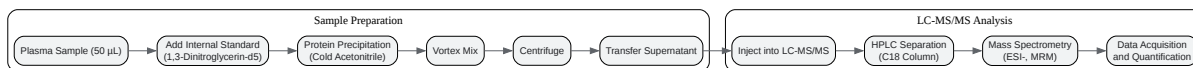
Parameter	Condition
Mass Spectrometer	Sciex Triple Quad 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temperature	500°C
IonSpray Voltage	-4500 V
Curtain Gas	35 psi
Collision Gas	9 psi
Dwell Time	100 ms

Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (CE)
1,3-Dinitroglycerin	181.0	62.0	-20 V
1,3-Dinitroglycerin-d5 (Predicted)	186.0	62.0	-20 V

Note: The MRM transition for **1,3-Dinitroglycerin-d5** is predicted based on the fragmentation of the unlabeled compound and the mass shift from deuterium labeling. The loss of a nitrate group (NO_3^- , m/z 62) is a characteristic fragmentation pathway for dinitroglycerin. The d5-glycerol backbone is not expected to alter this primary fragmentation. It is highly recommended to confirm and optimize this transition experimentally.

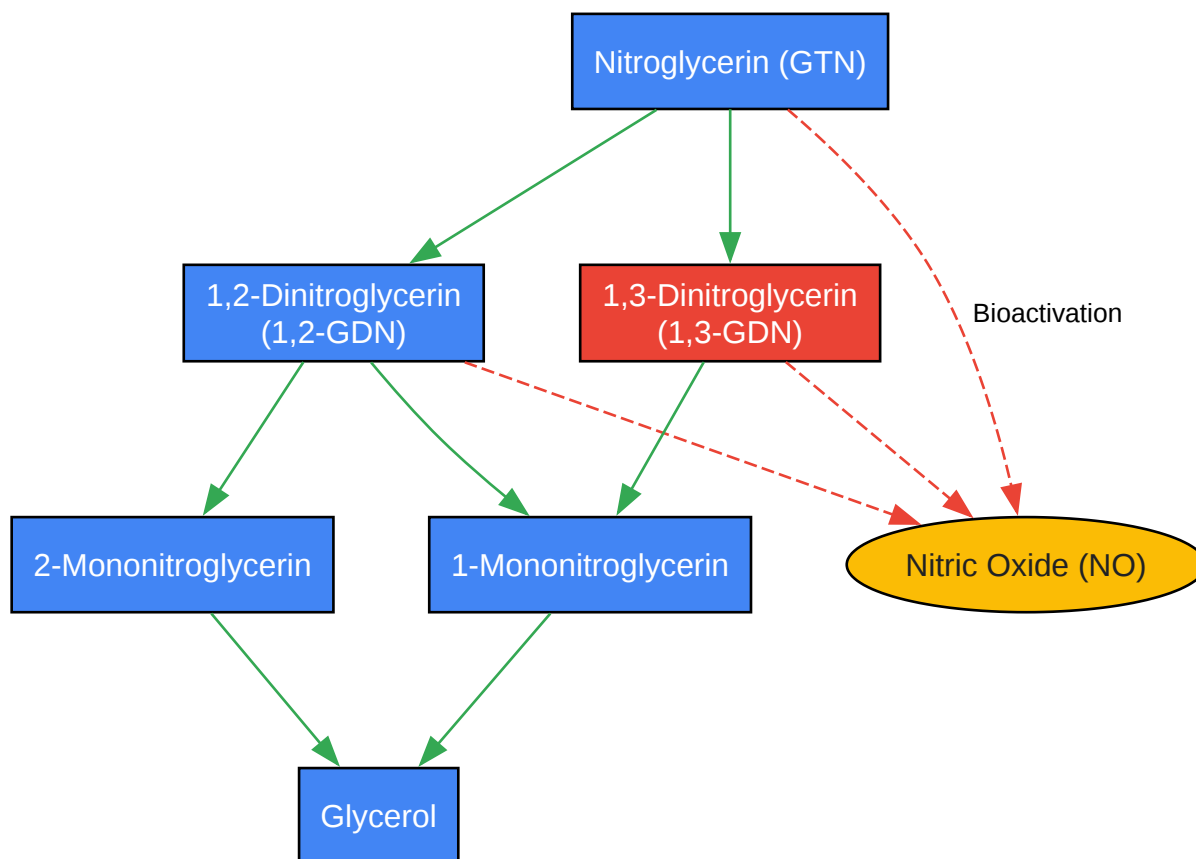
Experimental Workflow Diagram



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Caption: Workflow for the quantitative analysis of 1,3-dinitrolycerin in plasma.

Signaling Pathway: Nitroglycerin Metabolism



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Caption: Metabolic pathway of nitroglycerin to its active dinitrate and inactive mononitrate metabolites.

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References

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